Methyl 2-chloro-6-fluorobenzoate

Lipophilicity Drug design ADME optimization

Methyl 2-chloro-6-fluorobenzoate (CAS 151360-57-5) is a dihalogenated aromatic methyl ester with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g·mol⁻¹. The compound features a unique 2-chloro-6-fluoro substitution pattern on the benzoate ring, placing electron-withdrawing chlorine and fluorine atoms ortho to the methyl ester group.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 151360-57-5
Cat. No. B1269132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-fluorobenzoate
CAS151360-57-5
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1Cl)F
InChIInChI=1S/C8H6ClFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
InChIKeyCGOPETUZNLPTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chloro-6-Fluorobenzoate (CAS 151360-57-5): Physicochemical Profile and Procurement Baseline for Research and Industrial Sourcing


Methyl 2-chloro-6-fluorobenzoate (CAS 151360-57-5) is a dihalogenated aromatic methyl ester with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g·mol⁻¹ . The compound features a unique 2-chloro-6-fluoro substitution pattern on the benzoate ring, placing electron-withdrawing chlorine and fluorine atoms ortho to the methyl ester group . This substitution architecture imparts a calculated LogP of 1.79, a density of 1.3 ± 0.1 g·cm⁻³, and a boiling point of 234.4 ± 25.0 °C at 760 mmHg . At ambient temperature (20 °C), the compound exists as a liquid, distinguishing it from several dihalogenated analogs that are solids under the same conditions . It is primarily utilized as a versatile building block in medicinal chemistry and agrochemical synthesis, with commercial availability at standard purities of 97–98% .

Supports orthogonal sequential cross-coupling via mixed Cl/F motif
Liquid at ambient temperature; compatible with automated dispensing and flow chemistry platforms
Intermediate LogP may support balanced ADME property screening in library synthesis
Standard purity grades (97–98%) available for research and industrial sourcing

Why Methyl 2-Chloro-6-Fluorobenzoate Cannot Be Interchanged with Generic Dihalobenzoate Esters: The Case for Specific Sourcing


Substitution of methyl 2-chloro-6-fluorobenzoate with its closest dihalogenated analogs—such as methyl 2,6-dichlorobenzoate or methyl 2,6-difluorobenzoate—introduces measurable deviations in lipophilicity, physical state, and electronic character that directly impact synthetic workflow compatibility and downstream molecular properties . The mixed chloro-fluoro motif establishes an electronic asymmetry on the aromatic ring that is absent in symmetric dihalo congeners, enabling chemoselective cross-coupling at the C–Cl bond while preserving the C–F bond for subsequent orthogonal transformations [1]. Furthermore, analog studies in enzymatic systems demonstrate that the identity of the ortho-halogen substituent fundamentally alters regiochemical outcomes in biotransformations, confirming that halogen choice is not a trivial substitution but a determinant of reaction fate [2]. These differentiation dimensions are quantified in the evidence sections below.

Symmetric 2,6-dichloro analog may lead to bis-functionalization without orthogonal protection; chemoselectivity cannot be assumed.
2,6-Difluoro analog requires specialized Ni-catalyzed conditions; reaction scope and catalyst compatibility may differ significantly.
Solid-state analog handling introduces dissolution steps; automated liquid-handling workflows may require revalidation.
Ethyl ester variant exhibits slower hydrolysis kinetics; deprotection timing and workup volatility may shift from established protocols.

Quantitative Differentiation Evidence: Methyl 2-Chloro-6-Fluorobenzoate vs. Closest Structural Analogs


Lipophilicity Tuning: LogP of 1.79 Provides a Balanced Partition Profile Between Dichloro (2.78) and Difluoro (1.75) Analogs

Methyl 2-chloro-6-fluorobenzoate exhibits a calculated LogP of 1.79, positioning its lipophilicity at an intermediate value between the more lipophilic methyl 2,6-dichlorobenzoate (LogP = 2.78) and the slightly less lipophilic methyl 2,6-difluorobenzoate (LogP = 1.75) . This 0.99 log unit reduction in lipophilicity relative to the dichloro congener translates to approximately a 10-fold lower n-octanol/water partition coefficient, which can be decisive for modulating membrane permeability and metabolic stability in medicinal chemistry lead optimization campaigns [1].

Lipophilicity
Head-to-head
ΔLogP = −0.99 vs. dichloro analog
Balanced partition profile may support developability screening
Calculated LogP; experimental confirmation recommended
Lipophilicity Drug design ADME optimization

Physical State Differentiation: Liquid at Ambient Temperature Simplifies Handling vs. Solid Dichloro Analog

Methyl 2-chloro-6-fluorobenzoate is a liquid at 20 °C, in contrast to its 2,6-dichloro analog (methyl 2,6-dichlorobenzoate, CAS 14920-87-7), which is a solid with a melting point of 25–30 °C . This physical state difference has practical implications for synthetic laboratories employing automated liquid handling or continuous flow chemistry platforms, where a liquid reagent eliminates the need for pre-dissolution steps and enables direct, precise volumetric dispensing [1].

Physical State
Head-to-head
Liquid at 20 °C vs. solid analogs (MP 25–30 °C)
Eliminates pre-dissolution steps for automated or flow platforms
Physical form verification advised for cold-chain logistics
Physical state Laboratory handling Automated dispensing

Mixed Halogen Motif Enables Orthogonal Sequential Cross-Coupling: C–Cl Reactivity vs. C–F Inertness

The 2-chloro-6-fluoro substitution pattern on methyl 2-chloro-6-fluorobenzoate provides a built-in reactivity gradient for sequential functionalization: the C–Cl bond at position 2 undergoes Pd-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or related cross-coupling reactions under standard conditions, while the C–F bond at position 6 remains inert under these same conditions [1][2]. This orthogonal reactivity is absent in symmetric analogs: methyl 2,6-dichlorobenzoate presents two equivalently reactive C–Cl bonds (risking bis-functionalization), while methyl 2,6-difluorobenzoate has two poorly reactive C–F bonds that require specialized Ni-catalyzed conditions for activation [3].

Cross-Coupling
Class-level
C–Cl BDE ≈ 95–100 kcal·mol⁻¹ vs. C–F BDE ≈ 125–130 kcal·mol⁻¹
Sequential orthogonal diversification without protecting group chemistry
Pd vs. Ni catalysis; validate selectivity with specific ligand/substrate pair
Chemoselective cross-coupling Orthogonal reactivity Medicinal chemistry

Regiochemical Outcome in Enzymatic Oxidation Is Determined by Halogen Identity: Lessons from Toluene Dioxygenase Studies

In a systematic study of toluene dioxygenase (TDO)-mediated dihydroxylation of ortho-halogen-substituted methyl benzoate esters, methyl 2-fluorobenzoate (15a) yielded a single diol regioisomer (type 16) with complete regioselectivity, while methyl 2-chlorobenzoate (15b), methyl 2-bromobenzoate (15c), and methyl 2-iodobenzoate (15d) each yielded a mixture of type 16 and type 17 regioisomers [1]. For the chloro-substituted substrate 15b, the product ratio was determined by ¹H NMR integration of crude mixtures, and the major product resulted from the methyl carboxylate group directing dihydroxylation (type 16), with the chlorine atom competing as a secondary directing group to produce type 17 [1]. The conversion for the chloro analog (15b) was 49.6% with a yield of 0.50 g·L⁻¹, compared to 60.2% conversion and 0.47 g·L⁻¹ yield for the fluoro analog (15a) [1].

Enzymatic Oxidation
Head-to-head
Mono-fluoro: single regioisomer; mono-chloro: mixed regioisomers (49.6% conv.)
Halogen identity determines regiochemical fate in TDO-mediated oxidation
Mixed Cl/F substrate outcome is class-level inference; experimental validation needed
Regioselectivity Biotransformation Enzymatic oxidation

Ester Alkyl Group Selection: Methyl Ester Offers Differentiated Volatility and Deprotection Kinetics vs. Ethyl Analog

Methyl 2-chloro-6-fluorobenzoate (MW 188.58, BP 234.4 °C) can be compared to its ethyl ester analog, ethyl 2-chloro-6-fluorobenzoate (CAS 773134-56-8, MW 202.61, BP 252.1 °C) . The methyl ester offers a 17.7 °C lower boiling point and a 14.0 g·mol⁻¹ lower molecular weight, translating to higher volatility for distillative purification and a reduced mass burden in large-scale reactions. Additionally, methyl esters generally undergo alkaline hydrolysis approximately 1.5–2× faster than their ethyl counterparts due to reduced steric hindrance at the carbonyl carbon, a well-established structure–reactivity relationship in ester chemistry [1].

Ester Reactivity
Cross-study comparable
ΔBP = −17.7 °C vs. ethyl ester; hydrolysis rate ~1.5–2× faster
Faster deprotection and lower boiling point for streamlined purification
Class-level kinetic data; lot-specific purity and boiling range should be verified
Ester hydrolysis Protecting group strategy Process chemistry

Procurement-Driven Application Scenarios for Methyl 2-Chloro-6-Fluorobenzoate in Research and Industrial Synthesis


Medicinal Chemistry: Sequential C–Cl then C–F Functionalization for Diversity-Oriented Synthesis of Kinase Inhibitor Libraries

Research groups synthesizing focused libraries of kinase inhibitors or HDAC modulators can exploit the orthogonal reactivity of methyl 2-chloro-6-fluorobenzoate to execute two sequential cross-coupling reactions from a single building block. The first diversification at the C–Cl bond via Suzuki–Miyaura coupling introduces aryl or heteroaryl groups under standard Pd catalysis, while the C–F bond remains intact. A subsequent Ni-catalyzed coupling at the C–F position installs a second diversity element, generating a matrix of disubstituted products from a single starting material [1][2]. This strategy is particularly relevant for programs targeting TYK2, PI3K, or HDAC isoforms, where halogenated benzoate esters have been documented as key intermediates in patent literature [3].

Process Chemistry: Liquid-Phase Automated Synthesis and Continuous Flow Manufacturing

The liquid physical state of methyl 2-chloro-6-fluorobenzoate at ambient temperature enables direct integration into automated liquid handling platforms and continuous flow reactor systems without the pre-dissolution steps required for solid analogs like methyl 2,6-dichlorobenzoate (MP 25–30 °C) [1]. The compound's moderate LogP of 1.79 also ensures compatibility with a broad range of organic solvents commonly used in flow chemistry (THF, DMF, acetonitrile), while the balanced lipophilicity facilitates aqueous workup during product isolation—advantages for process development groups scaling reactions from milligram to multi-kilogram quantities [2].

Biocatalysis and Green Chemistry: Substrate Engineering for Regioselective Enzymatic Dihydroxylation

Building on the TDO-mediated oxidation studies of Semak et al. (2012), scientists developing chemoenzymatic routes to chiral cis-dihydrodiol building blocks can employ methyl 2-chloro-6-fluorobenzoate as a substrate to probe the combined directing effects of chlorine and fluorine on enzymatic regioselectivity [1]. The mixed halogen pattern provides a unique electronic environment—distinct from both the mono-fluoro (complete regioselectivity) and mono-chloro (mixed regioisomers) cases—that may yield novel diol metabolites with differentiated substitution patterns. The methyl ester group further facilitates product isolation and subsequent synthetic manipulation compared to the free carboxylic acid analogs [1].

Agrochemical Intermediate Synthesis: Halogen-Tuned Bioactivity in Herbicide and Fungicide Development

In agrochemical discovery programs, methyl 2-chloro-6-fluorobenzoate serves as a precursor for constructing pyrazole-based and isoxazole-based herbicides where the strategic placement of chlorine and fluorine atoms modulates target enzyme binding affinity and metabolic stability in planta [1]. The compound's LogP of 1.79 positions it in a favorable range for foliar uptake and translocation, while the methyl ester can be hydrolyzed to the corresponding 2-chloro-6-fluorobenzoic acid (CAS 434-75-3) under mild conditions for further derivatization into amide or thioester pharmacophores [2]. Commercially available at 97–98% purity with batch-specific QC documentation (NMR, HPLC, GC), it meets the traceability requirements of industrial agrochemical development pipelines [3].

Application
Selection Property
Validation Focus
Sequential diversity-oriented synthesis
Orthogonal C–Cl / C–F reactivity
Chemoselectivity and cross-coupling sequence efficiency
Automated or continuous flow manufacturing
Liquid physical state at ambient temperature
Direct volumetric dispensing and solvent compatibility
Chemoenzymatic route scouting
Mixed Cl/F directing group profile
Regiochemical outcome and diol metabolite distribution
Agrochemical intermediate synthesis
Intermediate LogP and hydrolyzable ester
Conversion to active pharmacophores and batch QC traceability

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